molecular formula C14H17N3O2 B14271112 6-(2-Oxo-propyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one CAS No. 132933-14-3

6-(2-Oxo-propyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one

Cat. No.: B14271112
CAS No.: 132933-14-3
M. Wt: 259.30 g/mol
InChI Key: XPCJMURVODIPLO-UHFFFAOYSA-N
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Description

6-(2-Oxo-propyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a complex organic compound that belongs to the class of imidazo-benzodiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Oxo-propyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one typically involves multi-step organic reactions. Common starting materials include benzodiazepine derivatives and imidazole precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or tool in biochemical assays.

Medicine

Medically, imidazo-benzodiazepines are often explored for their potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties. This compound may be investigated for similar applications.

Industry

Industrially, this compound might be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties could make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 6-(2-Oxo-propyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one likely involves interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Midazolam: Another benzodiazepine used for its sedative and anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

6-(2-Oxo-propyl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one stands out due to its unique imidazo-benzodiazepine structure, which may confer distinct biological activities and chemical reactivity compared to other benzodiazepines.

Properties

CAS No.

132933-14-3

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

11-methyl-10-(2-oxopropyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one

InChI

InChI=1S/C14H17N3O2/c1-9-6-17-13-11(8-16(9)7-10(2)18)4-3-5-12(13)15-14(17)19/h3-5,9H,6-8H2,1-2H3,(H,15,19)

InChI Key

XPCJMURVODIPLO-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(CN1CC(=O)C)C=CC=C3NC2=O

Origin of Product

United States

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